molecular formula C20H16F3N3O3S B2380161 5-(4-methylphenylsulfonamido)-N-(4-(trifluoromethyl)phenyl)nicotinamide CAS No. 878061-09-7

5-(4-methylphenylsulfonamido)-N-(4-(trifluoromethyl)phenyl)nicotinamide

Cat. No.: B2380161
CAS No.: 878061-09-7
M. Wt: 435.42
InChI Key: VJCLYYBQJSHJKV-UHFFFAOYSA-N
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Description

5-(4-methylphenylsulfonamido)-N-(4-(trifluoromethyl)phenyl)nicotinamide is a complex organic compound that features both sulfonamide and trifluoromethyl groups. These functional groups are known for their significant roles in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of the trifluoromethyl group often enhances the metabolic stability and bioavailability of compounds, making them more effective as drugs.

Preparation Methods

The synthesis of 5-(4-methylphenylsulfonamido)-N-(4-(trifluoromethyl)phenyl)nicotinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the sulfonation of 4-methylphenylamine to form 4-methylphenylsulfonamide. This intermediate is then coupled with 4-(trifluoromethyl)nicotinic acid under specific reaction conditions to yield the final product. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

5-(4-methylphenylsulfonamido)-N-(4-(trifluoromethyl)phenyl)nicotinamide undergoes various chemical reactions, including:

Scientific Research Applications

5-(4-methylphenylsulfonamido)-N-(4-(trifluoromethyl)phenyl)nicotinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-methylphenylsulfonamido)-N-(4-(trifluoromethyl)phenyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, often leading to inhibition of enzyme activity or modulation of receptor function. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar compounds to 5-(4-methylphenylsulfonamido)-N-(4-(trifluoromethyl)phenyl)nicotinamide include:

    5-(4-methylphenylsulfonamido)-N-phenyl nicotinamide: Lacks the trifluoromethyl group, resulting in different pharmacokinetic properties.

    5-(4-chlorophenylsulfonamido)-N-(4-(trifluoromethyl)phenyl)nicotinamide: Substitution of the methyl group with a chlorine atom can alter the compound’s reactivity and biological activity.

    5-(4-methylphenylsulfonamido)-N-(4-methylphenyl)nicotinamide: The absence of the trifluoromethyl group affects the compound’s stability and bioavailability. The uniqueness of this compound lies in the combination of the sulfonamide and trifluoromethyl groups, which together enhance its pharmacological properties.

Properties

IUPAC Name

5-[(4-methylphenyl)sulfonylamino]-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O3S/c1-13-2-8-18(9-3-13)30(28,29)26-17-10-14(11-24-12-17)19(27)25-16-6-4-15(5-7-16)20(21,22)23/h2-12,26H,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCLYYBQJSHJKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CN=CC(=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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